
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups into a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced into the aromatic ring of benzoic acid under controlled conditions. The reaction may involve the use of reagents such as fluorine gas, trifluoromethyl iodide, and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or halogenating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-fluoro-2-keto-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 6-fluoro-2-hydroxybenzoic acid or 3-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and ability to interact with biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Comparison
6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the hydroxyl group enhances its ability to form hydrogen bonds, while the trifluoromethyl group increases its lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4F4O3 |
|---|---|
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
6-fluoro-2-hydroxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-1-3(8(10,11)12)6(13)5(4)7(14)15/h1-2,13H,(H,14,15) |
Clave InChI |
SQSGOOMFPXSSQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)O)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


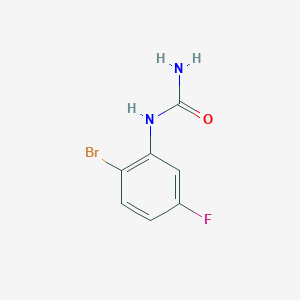
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
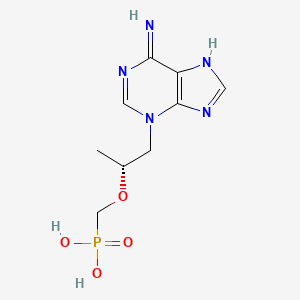
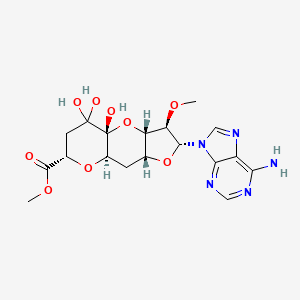

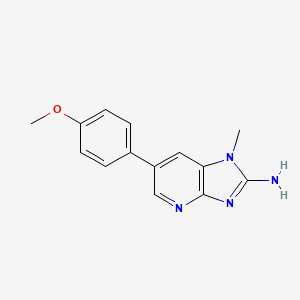
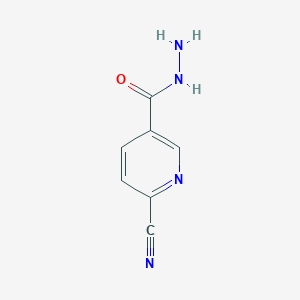
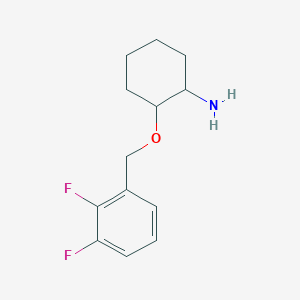
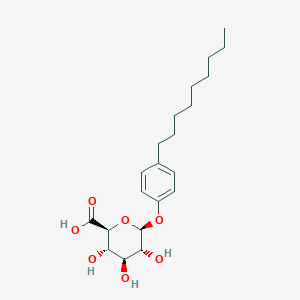
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
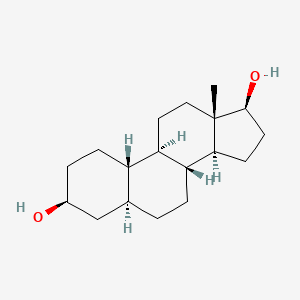
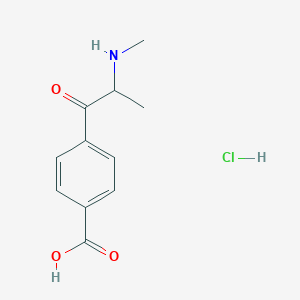
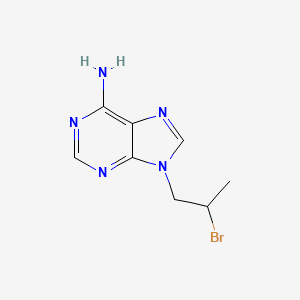
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
